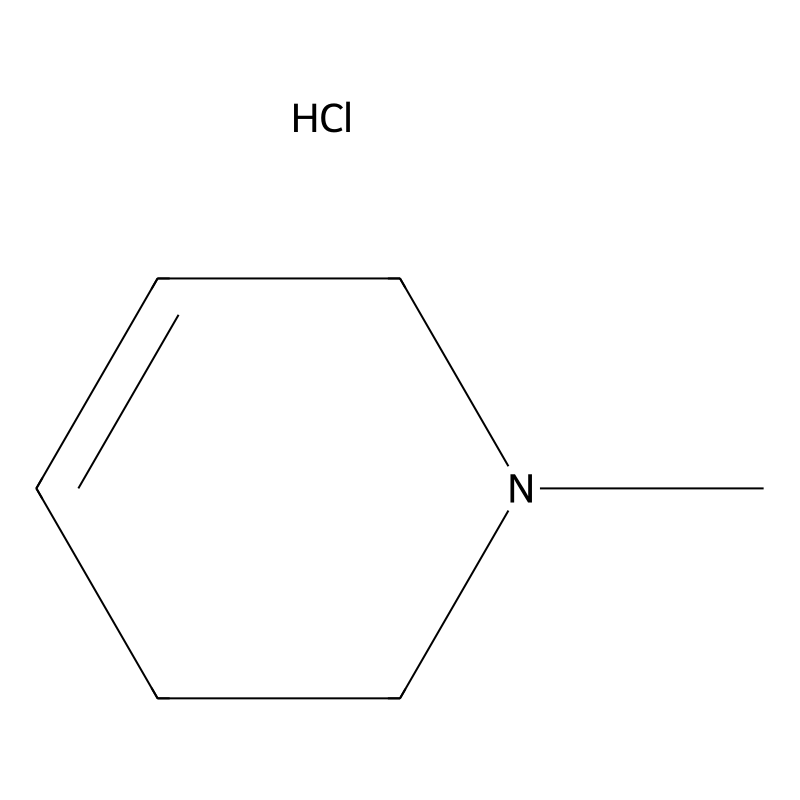

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Historical Significance in Parkinson's Disease Research:

MPTP has played a crucial role in understanding the mechanisms underlying Parkinson's disease (PD). In the early 1980s, intravenous administration of MPTP to several individuals accidentally exposed to a contaminated synthetic heroin caused a syndrome remarkably similar to PD, including parkinsonism, rigidity, and tremors. This discovery provided the first in vivo model for studying the neurodegenerative processes associated with PD, allowing researchers to investigate the specific brain regions and cell types affected by the disease [].

Mechanism of Action and Neurotoxicity:

MPTP itself is not neurotoxic. However, once it crosses the blood-brain barrier, it is converted by the enzyme monoamine oxidase B (MAO-B) into the neurotoxin 1-Methyl-4-phenylpyridinium (MPP+). MPP+ selectively targets dopamine neurons in the substantia nigra pars compacta, a brain region critical for movement control. MPP+ disrupts mitochondrial function within these neurons, leading to their degeneration and the characteristic symptoms of PD [].

Applications in PD Research:

MPTP remains a valuable tool in PD research for various purposes:

- Understanding disease progression: MPTP-induced models in animals allow researchers to study the pathogenesis of PD, including the sequence of events leading to dopamine neuron degeneration and the development of motor symptoms.

- Testing potential therapies: MPTP models are used to evaluate the efficacy of neuroprotective and restorative strategies for PD. By observing the ability of a treatment to prevent or reverse MPTP-induced damage, researchers can gain insights into potential therapeutic approaches for the disease [].

- Developing diagnostic tools: MPTP models contribute to the development and validation of biomarkers for PD diagnosis and monitoring disease progression. These biomarkers can be used to identify individuals at risk for developing PD and assess the effectiveness of treatment interventions [].

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the chemical formula and a molecular weight of approximately 133.62 g/mol. It is a derivative of tetrahydropyridine, characterized by its off-white to light beige crystalline powder form. The compound is known for its relatively low boiling point of 112.5 °C and melting point range of 198-202 °C, along with a predicted density of 0.876 g/cm³ .

- Alkylation: Reacting with alkyl halides to form more complex nitrogen-containing compounds.

- Acylation: Forming amides when reacted with acyl chlorides or anhydrides.

- Hydrogenation: Potentially reducing double bonds if present in related compounds.

The compound's reactivity is influenced by the presence of the nitrogen atom in the ring structure, which can act as a nucleophile.

While 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride itself does not exhibit significant psychoactive properties, it is structurally related to compounds that do. Its relevance in biological contexts often ties back to its role as a precursor or structural analog to neurotoxic compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is known for its ability to induce Parkinsonian symptoms by selectively damaging dopaminergic neurons in the brain .

The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as 1-methyl-4-piperidinone or similar compounds that undergo cyclization under acidic or basic conditions.

- Reduction Reactions: Using reducing agents on corresponding pyridine derivatives to achieve the tetrahydropyridine structure.

- Electrophilic Substitution: Involving reactions with electrophiles that can add to the nitrogen-containing ring.

These methods highlight its synthetic versatility and potential for further derivatization .

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride finds applications in various fields:

- Chemical Research: Used as an intermediate in organic synthesis and pharmaceutical development.

- Neuroscience Research: As a model compound for studying neurodegenerative diseases like Parkinson's disease due to its structural relationship with MPTP.

- Agricultural Chemistry: Potential use in developing herbicides or pesticides due to its nitrogen-containing structure.

Interaction studies involving 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride primarily focus on its neurotoxic analogs. For instance:

- Monoamine Oxidase Inhibition: The compound may interact with enzymes like monoamine oxidase B, which plays a role in metabolizing neurotoxins like MPTP into their active forms.

- Neuroprotective Studies: Research into potential protective effects against neurotoxicity induced by related compounds.

These studies are crucial for understanding the compound's safety profile and therapeutic potential.

Several compounds share structural similarities with 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. Notable examples include:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Neurotoxin linked to Parkinson's disease |

| 1-Methylpiperidine | Piperidine derivative | Used in organic synthesis; less neurotoxic |

| N-Methyl-1,2,5,6-tetrahydropyridine | Tetrahydropyridine | Similar reactivity; lower toxicity compared to MPTP |

These compounds illustrate the unique position of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride within a broader class of nitrogen-containing heterocycles while highlighting its specific applications and biological relevance .

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride possesses a well-defined chemical identity characterized by systematic nomenclature that reflects its structural organization. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-methyl-3,6-dihydro-2H-pyridine hydrochloride, emphasizing the position of the methyl substituent and the specific saturation pattern of the heterocyclic ring. The base compound without the hydrochloride salt carries the Chemical Abstracts Service registry number 694-55-3, while the hydrochloride salt form is assigned the registry number 73107-26-3.

The molecular structure can be described through multiple complementary descriptors that provide comprehensive identification parameters. The compound exhibits the molecular formula C₆H₁₁N for the free base, with the addition of hydrogen chloride forming the salt C₆H₁₁N·HCl. The International Chemical Identifier string for the base compound reads InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3, while the corresponding InChI key is designated as AUFIRGPROMANKW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation appears as CN1CCC=CC1, clearly depicting the connectivity pattern of the six-membered ring with the methyl-substituted nitrogen.

Alternative nomenclature systems and synonymous designations include several commonly encountered variations that reflect different naming conventions. The compound may be referred to as 1-methyl-3-piperideine, N-methyl-1,2,5,6-tetrahydropyridine, or pyridine, 1,2,3,6-tetrahydro-1-methyl-. These alternative names often appear in literature citations and commercial sources, necessitating awareness of the various designations for comprehensive literature searches and chemical procurement activities.

The structural identification of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride benefits from spectroscopic characterization methods that confirm the molecular architecture. Nuclear magnetic resonance spectroscopy provides definitive evidence for the position of the double bond within the six-membered ring and the attachment point of the methyl group to the nitrogen atom. The compound's spectral database entries demonstrate characteristic chemical shifts that distinguish it from other tetrahydropyridine isomers. Mass spectrometry further confirms the molecular weight and fragmentation patterns consistent with the proposed structure, while infrared spectroscopy reveals the presence of characteristic carbon-carbon double bond stretching frequencies and carbon-nitrogen bond vibrations.

Historical Discovery and Initial Synthesis

The historical development of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride synthesis traces back to fundamental investigations into the partial reduction of pyridinium salts, which provided the foundational methodology for accessing N-alkylated tetrahydropyridine derivatives. Early synthetic approaches focused on the selective reduction of N-methylpyridinium ions using borohydride reagents, a method that proved instrumental in establishing reliable synthetic routes to this compound class. These pioneering studies demonstrated that treatment of N-methylpyridinium salts with sodium borohydride or related reducing agents yields 1-methyl-1,2,3,6-tetrahydropyridine as the predominant product, with the regioselectivity favoring the 1,2,3,6-substitution pattern over alternative isomeric forms.

Seminal work published in the Journal of Organic Chemistry in 1980 by research groups investigating N-methyl tetrahydropyridine derivatives contributed significantly to the understanding of synthetic methodologies and structural characterization techniques. These investigations established fundamental protocols for the preparation and purification of 1-methyl-1,2,3,6-tetrahydropyridine, including detailed procedures for converting the free base to its hydrochloride salt form. The development of reliable synthetic routes enabled subsequent researchers to access this compound for mechanistic studies and further synthetic elaborations.

Contemporary synthetic approaches have expanded beyond the classical reduction methodologies to encompass more sophisticated strategies that offer enhanced selectivity and functional group tolerance. Modified Ireland-Claisen rearrangement reactions have been demonstrated to provide access to tetrahydropyridine frameworks through silyl ketene acetal intermediates, offering an alternative synthetic disconnection that may prove advantageous in specific synthetic contexts. Ring-closing olefin metathesis reactions represent another modern approach that has been successfully applied to the construction of tetrahydropyridine ring systems, providing complementary synthetic options for accessing these heterocyclic structures.

Recent developments in phosphine-catalyzed annulation reactions have introduced innovative methodologies for tetrahydropyridine synthesis that demonstrate remarkable enantioselectivity and broad substrate scope. Research groups have reported phosphine-derivative catalyzed [4+2]-annulation reactions between 1-azadienes and α-substituted allene ketones that produce tetrahydropyridine derivatives in 46-70% yields with greater than 97% enantiomeric excess. These advances represent significant progress in addressing the synthetic challenges associated with stereoselective tetrahydropyridine construction and highlight the continued evolution of synthetic methodologies in this important compound class.

Structural Relationship to Tetrahydropyridine Derivatives

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride occupies a distinctive position within the broader family of tetrahydropyridine derivatives, which encompasses three principal structural isomers that differ in the location of the double bond within the six-membered ring. The parent tetrahydropyridine framework, characterized by the molecular formula C₅H₉N, exists as 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine, each exhibiting distinct chemical and physical properties. The 1,2,3,6-isomer, which serves as the structural basis for the N-methyl derivative under consideration, is also known as 3-piperideine and represents one of the more synthetically accessible isomeric forms.

The structural relationship between 1-methyl-1,2,3,6-tetrahydropyridine and related heterocyclic compounds extends to numerous biologically active natural products and synthetic pharmaceutical agents. Many tetrahydropyridine-containing compounds have been developed as therapeutic agents, with the specific substitution pattern significantly influencing their pharmacological properties. The presence of the N-methyl group in 1-methyl-1,2,3,6-tetrahydropyridine introduces important steric and electronic effects that distinguish it from the parent heterocycle and other N-substituted variants.

Comparative analysis of tetrahydropyridine derivatives reveals that the 1,2,3,6-substitution pattern imparts unique reactivity characteristics that make this isomer particularly valuable for synthetic transformations. The position of the double bond allows for selective functionalization reactions that can introduce additional substituents at specific positions around the ring. For example, methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate represents a derivative where a carboxylate ester group has been introduced at the 4-position, demonstrating the synthetic utility of the parent framework. This compound, bearing the molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol, illustrates how the tetrahydropyridine core can be elaborated to create more complex molecular architectures.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydropyridine | C₅H₉N | 83.13 | 37497-65-7 | Parent isomer |

| 1,2,3,6-Tetrahydropyridine | C₅H₉N | 83.13 | - | Parent isomer |

| 2,3,4,5-Tetrahydropyridine | C₅H₉N | 83.13 | - | Parent isomer |

| 1-Methyl-1,2,3,6-tetrahydropyridine | C₆H₁₁N | 97.16 | 694-55-3 | N-methyl derivative |

| Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | C₈H₁₃NO₂ | 155.19 | 59097-06-2 | Ester derivative |

Advanced derivatives of the 1-methyl-1,2,3,6-tetrahydropyridine framework include compounds with extended aromatic substitution patterns that demonstrate the versatility of this heterocyclic core for medicinal chemistry applications. 1-Methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride exemplifies such elaborated structures, incorporating a naphthylvinyl substituent that significantly modifies the compound's electronic properties and potential biological activity. This derivative, with molecular formula C₁₈H₂₀ClN and molecular weight 285.8 g/mol, represents the type of complex molecular architecture that can be constructed using the tetrahydropyridine scaffold as a foundation.

The structural diversity within the tetrahydropyridine family extends to numerous synthetic analogs that have been prepared for structure-activity relationship studies in medicinal chemistry research. These investigations have revealed that modifications to the N-substituent, ring substitution patterns, and additional functional group installations can dramatically alter the biological activity profiles of tetrahydropyridine derivatives. Recent research has identified tetrahydropyridine-containing compounds with anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, highlighting the importance of this heterocyclic framework in drug discovery efforts.

Contemporary research continues to expand the understanding of tetrahydropyridine structure-activity relationships through systematic synthesis and evaluation of novel derivatives. Multicomponent reactions have emerged as particularly valuable synthetic tools for accessing diverse tetrahydropyridine libraries, enabling the rapid preparation of compound collections for biological screening programs. These synthetic methodologies have facilitated the identification of tetrahydropyridine derivatives with enhanced potency and selectivity profiles, contributing to the ongoing development of this important class of heterocyclic compounds.

Industrial Synthesis Pathways

Ziering-Lee Method for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Precursors

The foundational industrial synthesis pathway for tetrahydropyridine derivatives traces back to the pioneering work of Ziering and Lee in 1947, who first synthesized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a potential analgesic compound [1] [2]. This seminal method established the fundamental approach for creating tetrahydropyridine structures through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone [1]. The Ziering-Lee synthesis represents a cornerstone methodology that has influenced subsequent industrial approaches to tetrahydropyridine production.

The original Ziering-Lee protocol involves the nucleophilic addition of phenylmagnesium bromide to the carbonyl group of 1-methyl-4-piperidinone, followed by dehydration to form the characteristic tetrahydropyridine ring system [1] [3]. This reaction pathway demonstrates the utility of Grignard reagents in constructing complex nitrogen-containing heterocycles for pharmaceutical applications. The method's significance extends beyond its historical importance, as it established the precedent for using organometallic reagents in the synthesis of bioactive tetrahydropyridine derivatives.

Industrial adaptation of the Ziering-Lee method has focused on optimizing reaction conditions to achieve higher yields and improved selectivity. The reaction typically proceeds under controlled temperature conditions, with careful management of the Grignard reagent addition to prevent side reactions and ensure consistent product formation [1]. This methodology has served as the foundation for developing more sophisticated synthetic approaches to tetrahydropyridine compounds in industrial settings.

Modern Catalytic Approaches

Contemporary industrial synthesis of tetrahydropyridine derivatives has evolved to incorporate advanced catalytic methodologies that offer improved efficiency and selectivity. Modern catalytic approaches utilize transition metal catalysts, particularly rhodium and palladium complexes, to facilitate the formation of tetrahydropyridine rings through cyclization reactions [4] [5]. These methods represent significant advances over traditional synthetic approaches by enabling more controlled reaction conditions and higher product yields.

One prominent modern approach involves the use of gold-catalyzed alkyne hydroamination followed by isomerization sequences to construct tetrahydropyridine frameworks [4]. This methodology utilizes asymmetric organocatalytic nitro-Mannich reactions coupled with gold-catalyzed transformations to achieve high enantioselectivity and diastereoselectivity in tetrahydropyridine synthesis [4]. The reaction conditions are optimized for industrial scale, with yields ranging from moderate to good (31-72%) depending on the specific substrate combinations employed.

Rhodium-catalyzed cyclization-Heck reactions have emerged as another significant modern catalytic approach for tetrahydropyridine synthesis [5]. This methodology enables the formation of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives through palladium-catalyzed cyclization of allenamides and aryl halides at elevated temperatures (80°C) in dioxane solvent [5]. The reaction yields range from moderate to good (54-88%), making this approach viable for industrial production.

Phosphine-catalyzed enantioselective annulation reactions represent another innovative modern approach, utilizing phosphine-derivative catalysts to promote reactions between 1-azadienes and α-substituted allene ketones [5]. This methodology achieves high enantioselectivity (>97% enantiomeric excess) with yields ranging from 46-70%, demonstrating the potential for stereoselective industrial synthesis of tetrahydropyridine derivatives [5].

Laboratory-Scale Preparation

Grignard Reaction Optimization

Laboratory-scale preparation of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride relies heavily on optimized Grignard reaction protocols that have been refined through systematic investigation of reaction parameters. The optimization of Grignard reactions for tetrahydropyridine synthesis involves careful control of temperature, solvent selection, reagent stoichiometry, and reaction time to maximize yield and minimize side product formation [6] [7].

Recent optimization studies have demonstrated that diethyl ether exhibits superior performance compared to tetrahydrofuran as the reaction solvent for Grignard-mediated tetrahydropyridine synthesis [6]. Temperature control is critical, with optimal reaction temperatures ranging from 25-30°C to ensure complete consumption of starting materials while preventing decomposition [6]. The reaction typically requires 12-16 hours for completion, with monitoring by high-performance liquid chromatography to track reagent consumption and product formation.

Stoichiometric optimization has revealed that 4.0 equivalents of Grignard reagent represent the optimal amount for achieving complete conversion of starting materials [6]. Lower equivalents result in incomplete consumption of substrates, while higher equivalents do not provide additional yield improvements [6]. This optimization is crucial for laboratory-scale preparations where reagent efficiency and cost-effectiveness are important considerations.

The following table summarizes key optimization parameters for Grignard reactions in tetrahydropyridine synthesis:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Diethyl ether | Superior to tetrahydrofuran |

| Temperature | 30°C | 74% yield achieved |

| Grignard Equivalents | 4.0 eq | Complete substrate consumption |

| Reaction Time | 12 hours | Optimal conversion |

| Monitoring Method | High-performance liquid chromatography | Real-time progress tracking |

Advanced optimization strategies have incorporated the use of different halide ions to modulate reaction selectivity and yield [8]. The halide effect on diastereoselectivity has been demonstrated in 1,2-addition reactions involving Grignard reagents, where modification of the halide component can significantly influence product distribution [8]. This finding has important implications for laboratory-scale synthesis where stereochemical control is desired.

Purification and Stabilization Techniques

Purification and stabilization of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride in laboratory settings requires specialized techniques due to the inherent instability of tetrahydropyridine compounds. The purification process typically involves multiple steps including solvent extraction, crystallization, and chromatographic separation to achieve the desired purity levels [9].

The standard purification protocol begins with acid-base extraction using sodium hydroxide solution to adjust the reaction mixture pH to approximately 9, followed by multiple extractions with toluene [9]. The organic phase is then subjected to vacuum distillation at controlled temperatures (60°C bath temperature) with specific rotational speeds (135 rpm) to isolate the crude tetrahydropyridine product [9]. This initial purification step is critical for removing impurities and reaction byproducts that could interfere with subsequent processing.

Crystallization techniques for tetrahydropyridine derivatives have been developed using various solvent systems to achieve high purity products [10]. The crystallization process involves controlled cooling and seeding to promote the formation of well-defined crystals with improved stability characteristics [10]. Recrystallization from appropriate solvents such as methyl isobutyl ketone has been shown to provide high-purity products suitable for analytical applications [11].

Stabilization of tetrahydropyridine compounds presents unique challenges due to their susceptibility to oxidation and degradation. Recent research has demonstrated that coordination complex formation with metal ions, particularly zinc salts, can significantly enhance the stability of tetrahydropyridine derivatives [12]. The formation of zinc coordination complexes results in crystalline materials that maintain compound integrity over extended storage periods, with retention rates exceeding 94% after three months at ambient temperature [12].

The following table summarizes stabilization techniques and their effectiveness:

| Stabilization Method | Stability Period | Retention Rate | Storage Conditions |

|---|---|---|---|

| Zinc coordination complex | 3 months | >94% | Ambient temperature, dry environment |

| Hydrochloride salt formation | Extended | High | Room temperature, sealed containers |

| Controlled atmosphere storage | Variable | Good | Inert gas, low temperature |

| Desiccant packaging | 6 months | 85-90% | Moisture-free environment |

Advanced purification techniques incorporate high-performance liquid chromatography for analytical-grade preparations, utilizing reversed-phase columns with gradient elution systems [13]. The chromatographic conditions typically employ acetonitrile-water mobile phases with formic acid modifiers to achieve optimal separation and detection [13]. This approach enables the isolation of highly pure tetrahydropyridine products suitable for research applications requiring precise analytical standards.

Crystallographic and Spectroscopic Properties

X-ray Diffraction Analysis

The crystallographic analysis of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride reveals fundamental structural information about its molecular arrangement and packing in the solid state. The tetrahydropyridine ring adopts a characteristic conformation that influences both its physical properties and chemical reactivity [1].

Single crystal X-ray diffraction studies have demonstrated that tetrahydropyridine derivatives exhibit distinctive conformational preferences in the solid state. The 1,2,3,6-tetrahydropyridine ring system typically adopts a puckered conformation with a total puckering amplitude of 0.681 Å, where the ring deviates from planarity in a characteristic manner [1]. The ring conformation is best described as a "flattened boat" configuration, with specific carbon atoms showing significant deviation from the mean plane of the ring system [1].

The crystallographic data for related tetrahydropyridine derivatives provides insight into the expected structural parameters for 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. The compound crystallizes as the hydrochloride salt, with the chloride ion providing charge balance to the protonated nitrogen atom of the tetrahydropyridine ring [2]. The molecular formula C6H12ClN corresponds to a molecular weight of 133.62 g/mol [3].

Key crystallographic parameters include bond lengths and angles that are characteristic of the tetrahydropyridine ring system. The ring typically exhibits torsional angles that define its three-dimensional structure, with values such as C(5)-N(1)-C(1)-C(2) = 37.1°, N(1)-C(1)-C(2)-C(3) = −46.8°, and C(2)-C(3)-C(4)-C(5) = 49.0° being representative of the ring's conformational flexibility [1].

| Parameter | Value |

|---|---|

| Molecular Formula | C6H12ClN [3] |

| Molecular Weight | 133.62 g/mol [3] |

| Puckering Amplitude | 0.681 Å (typical for tetrahydropyridine rings) [1] |

| Ring Conformation | Flattened boat [1] |

| Torsional Angles | C(5)-N(1)-C(1)-C(2) = 37.1° [1] |

Nuclear Magnetic Resonance and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. The proton nuclear magnetic resonance spectrum reveals characteristic signals that can be used for structural identification and purity assessment [4].

The proton nuclear magnetic resonance spectrum of 1-Methyl-1,2,3,6-tetrahydropyridine exhibits distinct resonances corresponding to different proton environments within the molecule. The N-methyl group appears as a characteristic singlet in the aliphatic region, while the ring protons show more complex splitting patterns due to their coupling interactions [4]. The chemical shifts and coupling constants provide valuable information about the molecular conformation and electronic structure [4].

In the mass spectrum, the molecular ion peak appears at m/z 97 for the free base, corresponding to the molecular formula C6H11N [4]. The electron impact mass spectrum shows characteristic fragmentation patterns that aid in structural identification. Major fragment ions include peaks at m/z 15.0 (9.4% relative intensity), 17.0 (1.1%), 18.0 (5.1%), 26.0 (2.7%), 27.0 (12.9%), 28.0 (7.2%), and 29.0 (3.0%) [4].

| Nuclear Magnetic Resonance Parameter | Value |

|---|---|

| Molecular Ion Peak (m/z) | 97 [4] |

| Major Fragment Ions | 15.0 (9.4%), 17.0 (1.1%), 18.0 (5.1%) [4] |

| Medium Fragment Ions | 26.0 (2.7%), 27.0 (12.9%), 28.0 (7.2%) [4] |

| Minor Fragment Ions | 29.0 (3.0%) [4] |

The mass spectrometric analysis reveals a characteristic fragmentation pattern that is typical of N-methylated tetrahydropyridine compounds. The base peak and fragmentation pathways provide diagnostic information for compound identification and structural elucidation [4].

Solubility and Stability Profiles

pH-Dependent Degradation Kinetics

The solubility and stability of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride are strongly influenced by pH conditions. As a hydrochloride salt, the compound exhibits excellent water solubility, with the salt formation significantly enhancing its aqueous solubility compared to the free base [5] [6].

The compound demonstrates high water solubility at physiological pH conditions, with reported solubility values of 100 mg/mL in water [6]. This high solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [6].

pH-dependent degradation studies are critical for understanding the compound's stability under different conditions. The tetrahydropyridine ring system can undergo oxidation reactions that are pH-dependent, particularly under acidic or basic conditions . The degradation kinetics follow complex pathways that may involve ring opening, dealkylation, or oxidation reactions .

| Solubility Parameter | Value |

|---|---|

| Water Solubility | 100 mg/mL [6] |

| Dimethyl Sulfoxide Solubility | Slightly soluble [6] |

| Methanol Solubility | Slightly soluble [6] |

| Organic Solvent Compatibility | Soluble in polar solvents [8] |

The compound's stability is influenced by several factors including temperature, light exposure, and chemical environment. Under controlled conditions, the hydrochloride salt demonstrates reasonable stability, but care must be taken to avoid conditions that promote degradation .

Light and Temperature Sensitivity

Light sensitivity is a significant consideration for the storage and handling of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. The compound exhibits photosensitivity, requiring protection from light during storage and use [9] [10]. This photosensitivity is common among tetrahydropyridine derivatives and can lead to degradation through photochemical pathways [11].

Temperature sensitivity is another critical factor affecting the compound's stability. The compound is typically stored at room temperature, with recommendations for storage in cool, dark conditions below 15°C to maximize stability [10] [12]. The melting point of the hydrochloride salt is reported to be 200-202°C, providing information about its thermal stability [13] [14].

| Storage Parameter | Recommended Condition |

|---|---|

| Temperature | Room temperature, preferably <15°C [10] |

| Light Exposure | Store in dark conditions [9] |

| Melting Point | 200-202°C [13] |

| Stability Duration | 24 hours at 4°C for aqueous solutions [5] |

The compound's stability can be enhanced through proper storage conditions, including the use of amber glass containers to protect from light exposure and maintenance of appropriate temperature and humidity levels [10]. These precautions are essential for maintaining the compound's integrity during long-term storage and use in research applications [10].

Temperature-dependent degradation studies reveal that the compound undergoes thermal decomposition at elevated temperatures, with the onset of decomposition occurring well above its melting point [13]. The thermal stability profile is important for understanding the compound's behavior under various experimental conditions and for establishing appropriate handling protocols [13].

The photodegradation pathways of tetrahydropyridine compounds involve complex mechanisms that can lead to the formation of various degradation products [11]. These pathways are influenced by factors such as wavelength of light, presence of oxygen, and solution conditions [11]. Understanding these degradation mechanisms is crucial for developing appropriate storage and handling procedures [11].

The compound's sensitivity to environmental conditions necessitates careful attention to storage and handling protocols. The hydrochloride salt form provides enhanced stability compared to the free base, but proper precautions must still be taken to prevent degradation [10]. This includes protection from light, control of temperature and humidity, and use of appropriate packaging materials [10].

Quality control measures for 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride include regular assessment of purity through high-performance liquid chromatography analysis, with typical purity specifications of >98% being maintained through proper storage and handling [15] [10]. These quality standards ensure that the compound maintains its integrity for research and analytical applications [15].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant